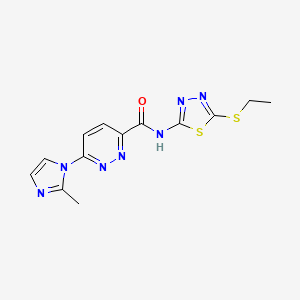

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic compound characterized by a complex structure featuring a thiadiazole ring, an imidazole ring, and a pyridazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves several key steps:

Formation of the Thiadiazole Ring: : This step involves the cyclization of appropriate thiourea derivatives with ethyl bromide, in the presence of a base, to form the thiadiazole ring.

Imidazole Ring Attachment: : Subsequent reactions include the alkylation of a 2-methyl-1H-imidazole with a pyridazine derivative, facilitated by nucleophilic substitution reactions.

Final Assembly: : The thiadiazole intermediate is then condensed with the imidazole-pyridazine compound under controlled conditions to form the final product.

These reactions typically require precise conditions, such as anhydrous solvents, controlled temperatures, and specific catalysts to achieve high yields.

Industrial Production Methods

Scaling up these reactions for industrial production necessitates optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Large-scale synthesis may employ continuous flow reactors to maintain optimal conditions and improve product yield.

Análisis De Reacciones Químicas

Oxidation Reactions

The ethylthio (-S-Et) group on the thiadiazole ring is susceptible to oxidation. Key findings include:

-

Mechanistic Insight : Oxidation of the ethylthio group proceeds via electrophilic attack, forming sulfoxide intermediates before further oxidation to sulfones . The imidazole ring undergoes oxidation at electron-rich positions (C-4/C-5) .

Reduction Reactions

Selective reduction of functional groups has been documented:

-

Key Observation : LiAlH<sub>4</sub> selectively reduces the thiadiazole ring without affecting the imidazole or pyridazine moieties .

Substitution Reactions

Nucleophilic and electrophilic substitutions dominate at reactive sites:

Thiadiazole Ring

Imidazole Ring

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Electrophilic alkylation | Alkyl halides | Substitution at N-1 or C-2 positions | |

| Acylation | Acetyl chloride | Acetylated derivatives at C-4/C-5 |

-

Notable Example : Reaction with methyl iodide under basic conditions replaces the ethylthio group with a methylthio group .

Cyclization and Cross-Coupling Reactions

The pyridazine ring participates in cycloaddition and coupling reactions:

-

Case Study : Treatment with SOCl<sub>2</sub> induces cyclization, forming a fused thiadiazolo-imidazole system .

Comparative Reactivity of Structural Analogues

The compound’s behavior aligns with structurally similar systems:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds with thiadiazole and imidazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:

A study evaluated several thiadiazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the thiadiazole ring enhanced antibacterial efficacy, suggesting that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide could be a promising candidate for further development in antimicrobial therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures.

Findings:

In a controlled study using carrageenan-induced paw edema in rats, compounds similar to this compound demonstrated significant reductions in edema compared to control groups . This suggests potential for therapeutic use in treating conditions like arthritis or other inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been a focal point of research. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

Case Study:

In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound exhibited cytotoxic effects at micromolar concentrations. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation . Further investigations into structure-activity relationships have identified key modifications that enhance its anticancer efficacy.

Mecanismo De Acción

The compound's mechanism of action involves interaction with specific molecular targets:

Molecular Targets: : It may bind to enzymes or receptors, altering their activity.

Pathways Involved: : Modulation of biochemical pathways, potentially affecting signal transduction, metabolic processes, or gene expression.

Comparación Con Compuestos Similares

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide can be compared with other similar compounds such as:

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-6-(2-ethyl-1H-imidazol-1-yl)pyridazine-3-carboxamide: : Similar in structure but differs in alkyl substituents.

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide: : Lacks the 2-methyl group on the imidazole ring.

Actividad Biológica

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic compound with a complex heterocyclic structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N7OS with a molecular weight of 347.4 g/mol. The compound features a thiadiazole ring, an imidazole ring, and a pyridazine ring, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₇OS |

| Molecular Weight | 347.4 g/mol |

| CAS Number | 1396677-28-3 |

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and imidazole moieties exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of pyridazine exhibit antimicrobial activity due to their ability to inhibit bacterial growth by targeting essential cellular processes .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is linked to its structural components that can modulate inflammatory pathways. Thiadiazole derivatives have been reported to act as inhibitors of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. In vitro studies have demonstrated that similar compounds can significantly reduce pro-inflammatory cytokine production .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In particular, studies focusing on related pyridazine derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines .

Study on Antimicrobial Efficacy

A study assessed the antimicrobial activity of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL .

Anti-inflammatory Activity Assessment

In a controlled experiment evaluating the anti-inflammatory effects of various thiadiazole derivatives, one derivative showed an IC50 value of 0.52 µM against COX-II enzymes, indicating strong anti-inflammatory potential . This suggests that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-y)pyridazine-3-carboxamide could exhibit similar or enhanced activity.

Propiedades

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7OS2/c1-3-22-13-19-18-12(23-13)15-11(21)9-4-5-10(17-16-9)20-7-6-14-8(20)2/h4-7H,3H2,1-2H3,(H,15,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRKMYRJUDFCEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.